Cilazapril

Descripción general

Descripción

Cilazapril es un compuesto que pertenece a la clase de los inhibidores de la enzima convertidora de angiotensina. Se utiliza principalmente en el tratamiento de la hipertensión y la insuficiencia cardíaca congestiva. This compound es un profármaco, lo que significa que se metaboliza en el cuerpo para producir su forma activa, cilazaprilat .

Mecanismo De Acción

Cilazapril funciona inhibiendo la enzima convertidora de angiotensina, que es responsable de convertir la angiotensina I en angiotensina II . Al bloquear esta conversión, this compound reduce los niveles de angiotensina II, lo que lleva a una disminución de la vasoconstricción y una reducción de la presión arterial. Este mecanismo también disminuye la reabsorción de sodio y agua, contribuyendo aún más a sus efectos antihipertensivos .

Análisis Bioquímico

Biochemical Properties

Cilazapril is a potent, reversible ACE inhibitor . It competes with angiotensin I for binding at the angiotensin-converting enzyme, blocking the conversion of angiotensin I to angiotensin II . This inhibition leads to a decrease in sodium and water reabsorption (via aldosterone) and a decrease in vasoconstriction .

Cellular Effects

This compound controls blood pressure and reduces symptoms of congestive heart failure by relaxing blood vessels and making the heart pump more efficiently . It decreases sodium and water reabsorption and decreases vasoconstriction, leading to a decrease in vascular resistance and therefore, blood pressure .

Molecular Mechanism

This compound’s mechanism of action involves the inhibition of the production of angiotensin II . By doing so, it decreases sodium and water reabsorption (via aldosterone) and decreases vasoconstriction . The combined effect of this is a decrease in vascular resistance, and therefore, blood pressure .

Temporal Effects in Laboratory Settings

This compound has long-lasting effects on ACE inhibition . In patients with severe chronic renal impairment or in hepatic failure, the duration of ACE inhibition of this compound was prolonged . In these patients, a reduction of the dose and/or less frequent dosing is recommended .

Dosage Effects in Animal Models

In animal studies, compared to equal doses of enalapril, this compound 0.25mg produced more pronounced inhibition of ACE (96% vs 76%) and had a longer duration of action . The rate of recovery of ACE activity was slower after administration of this compound (5 to 6%/h) than after enalapril (10%/h) .

Metabolic Pathways

This compound is a prodrug which is hydrolyzed to the active ACE inhibitor cilazaprilat after absorption . Cilazaprilat is excreted almost exclusively by the kidney and no further metabolism occurs .

Transport and Distribution

This compound is well absorbed following oral administration, rapidly converted to active metabolite, cilazaprilat (57% bioavailability for cilazaprilat) . It enters breast milk . Cilazaprilat is eliminated unchanged by the kidneys (91%) .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Cilazapril se puede sintetizar a través de un proceso de varios pasos. Uno de los métodos implica la reacción de (1S,9S)-t-butil octahidro-10-oxo-9-amino-6H-piridazino[1,2-a][1,2]diazepina-1-carboxilato con butirato de etilo R-2-(4-nitro benceno sulfoniloxi)-4-fenil en presencia de N-metil morfolina, seguido de tratamiento con cloruro de hidrógeno . Otro método implica el uso de butirato de etilo ®-2-(trifluorometanosulfoniloxi)-4-fenil .

Métodos de producción industrial: La producción industrial de this compound involucra rutas sintéticas similares, pero a mayor escala. El proceso está optimizado para rendimiento y pureza, a menudo involucrando el uso de sistemas automatizados para la preparación y análisis de muestras .

Análisis De Reacciones Químicas

Tipos de reacciones: Cilazapril se somete a varios tipos de reacciones químicas, incluida la desesterificación, que lo convierte en su forma activa, cilazaprilat . Esta reacción es crucial para su actividad biológica.

Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis y reacciones de this compound incluyen N-metil morfolina, cloruro de hidrógeno y butirato de etilo ®-2-(trifluorometanosulfoniloxi)-4-fenil .

Productos principales: El producto principal formado a partir de la desesterificación de this compound es cilazaprilat . Este metabolito activo es responsable de los efectos terapéuticos de this compound.

Aplicaciones Científicas De Investigación

Hypertension Management

Cilazapril is effective in managing mild to moderate essential hypertension. Clinical studies have demonstrated significant reductions in both systolic and diastolic blood pressure among patients treated with this compound.

In a double-blind study involving 4,500 patients, this compound reduced sitting diastolic blood pressure by approximately 9 mm Hg after four weeks of treatment . In another large-scale observational study, mean blood pressure dropped from 177/105 mm Hg to 148/87 mm Hg over an average of 109 days .

Heart Failure Treatment

This compound has shown promise in treating congestive heart failure. Studies indicate that it can produce sustained beneficial hemodynamic effects without adversely affecting heart rate or metabolic parameters.

- Efficacy in Heart Failure : this compound has been reported to improve symptoms and functional status in patients with heart failure when used alone or in combination with diuretics .

Pharmacokinetics and Drug Interactions

This compound exhibits favorable pharmacokinetic properties, including rapid absorption and a long elimination half-life that allows for once-daily dosing. Maximum plasma concentrations of its active metabolite are typically reached within two hours post-administration .

Drug Interactions

This compound can interact with other medications, particularly diuretics like hydrochlorothiazide, enhancing its antihypertensive effects. However, it is important to monitor for potential side effects such as hypotension or renal impairment when combined with other drugs .

Safety Profile

This compound is generally well-tolerated; however, some adverse effects have been reported:

- Common Side Effects : Headache, dizziness, fatigue, nausea, cough.

- Serious Adverse Events : Non-life-threatening angioedema occurs in less than or equal to 0.2% of patients .

Case Studies

Several case studies further illustrate the efficacy and safety of this compound:

- Elderly Patients : A study involving elderly hypertensive patients demonstrated that this compound effectively reduced diastolic blood pressure from an average of 102.7 mm Hg to a normalized level in 60% of participants after twelve weeks .

- Hypertensive Rats : Research on hypertensive rat models showed that this compound enhanced cerebral vasodilation responses to endothelium-dependent agonists, indicating potential neuroprotective benefits .

Comparación Con Compuestos Similares

Cilazapril es similar a otros inhibidores de la enzima convertidora de angiotensina como enalapril, lisinopril y ramipril . this compound es único en sus propiedades farmacocinéticas y su capacidad de convertirse en cilazaprilat, que tiene una duración de acción más prolongada . Esto hace que this compound sea particularmente eficaz en el manejo de la hipertensión y la insuficiencia cardíaca.

Lista de compuestos similares:- Enalapril

- Lisinopril

- Ramipril

- Perindopril

Las propiedades únicas de this compound y su eficacia en el tratamiento de las afecciones cardiovasculares lo convierten en un compuesto valioso tanto en entornos clínicos como de investigación.

Actividad Biológica

Cilazapril is an angiotensin-converting enzyme (ACE) inhibitor primarily used for the treatment of hypertension. As a prodrug, it is converted in the body to its active form, cilazaprilat, which exerts antihypertensive effects by inhibiting the conversion of angiotensin I to angiotensin II. This mechanism leads to vasodilation and reduced blood pressure.

This compound functions by competitively inhibiting ACE, which is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By lowering levels of angiotensin II, this compound promotes vasodilation and decreases blood pressure. Additionally, it enhances renin activity due to the feedback mechanism caused by reduced angiotensin II levels. The inhibition of ACE also affects bradykinin metabolism, potentially contributing to its vasodilatory effects .

Pharmacodynamics

- Inhibition of Angiotensin II Production : this compound reduces sodium and water reabsorption through aldosterone suppression.

- Vasodilation : Results from decreased vascular resistance due to lower angiotensin II levels.

- Bioavailability : Cilazaprilat has an absolute bioavailability of approximately 57% after oral administration .

Pharmacokinetics

This compound is rapidly absorbed, with peak plasma concentrations of cilazaprilat reached within 1.7 hours post-administration. The elimination half-life of cilazaprilat is approximately 46 hours, allowing for once-daily dosing in clinical practice .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Maximum Plasma Concentration | 82 ng/ml (this compound) |

| Time to Peak Concentration | 1.7 hours |

| Elimination Half-Life | 46 hours |

| Absolute Bioavailability | 57% (cilazaprilat) |

Case Studies and Clinical Trials

This compound has demonstrated significant efficacy in various clinical settings:

-

Hypertension Management :

- In a study involving 4,500 patients with mild to moderate essential hypertension, this compound reduced sitting diastolic blood pressure by approximately 9 mm Hg after four weeks of treatment at doses ranging from 1.25 to 10 mg/day (p < 0.01) .

- A combination therapy with hydrochlorothiazide (12.5 mg/day) alongside this compound significantly improved response rates from 52% to 71% .

- Long-Term Treatment :

Table 2: Summary of Clinical Trial Findings

| Study Type | Population Size | Treatment Duration | Blood Pressure Reduction (SDBP) | Responder Rate |

|---|---|---|---|---|

| Multinational Study | 4,500 | 4 weeks | -9 mm Hg | 50-60% |

| Combination Therapy Study | Varies | Long-term | Increased by ~11 mm Hg | Up to 73% |

Safety Profile

This compound is generally well-tolerated; however, some adverse effects have been reported:

- Common side effects include headache, dizziness, fatigue, nausea, and cough.

- Serious but rare events such as angioedema occurred in less than 0.2% of patients.

- Withdrawal due to adverse events was noted in fewer than 6% of participants in clinical studies .

Table 3: Adverse Events Associated with this compound

| Adverse Event | Incidence (%) |

|---|---|

| Headache | Common |

| Dizziness | Common |

| Fatigue | Common |

| Cough | Common |

| Angioedema | <0.2 |

| Withdrawal due to Adverse Events | <6 |

Propiedades

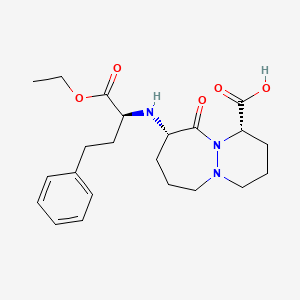

IUPAC Name |

(4S,7S)-7-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O5/c1-2-30-22(29)18(13-12-16-8-4-3-5-9-16)23-17-10-6-14-24-15-7-11-19(21(27)28)25(24)20(17)26/h3-5,8-9,17-19,23H,2,6-7,10-15H2,1H3,(H,27,28)/t17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHHKFGXWKKUNCY-FHWLQOOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCCN3CCCC(N3C2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CCCN3CCC[C@H](N3C2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

92077-78-6 (Parent) | |

| Record name | Cilazapril [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088768405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1048629 | |

| Record name | Cilazapril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cilazapril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015433 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Water (25 ºC) 0.5 g/100 mL, 1.06e+00 g/L | |

| Record name | Cilazapril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01340 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cilazapril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015433 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Cilazapril is a pyridazine ACE inhibitor. It competes with angiotensin I for binding at the angiotensin-converting enzyme, blocking the conversion of angiotensin I to angiotensin II. As angiotensin II is a vasoconstrictor and a negative feedback mediator for renin activity, lower angiotensin II levels results in a decrease in blood pressure, an increase in renin activity, and stimulation of baroreceptor reflex mechanisms. Kininase II, an enzyme which degrades the vasodilator bradykinin, is identical to ACE and may also be inhibited. | |

| Record name | Cilazapril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01340 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

88768-40-5, 92077-78-6 | |

| Record name | Cilazapril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88768-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cilazapril [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088768405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cilazapril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01340 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cilazapril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,9S)-9-((S)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino)-10-oxooctahydro-1H-pyridazino[1,2-a][1,2]diazepine-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CILAZAPRIL ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q9454114Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cilazapril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015433 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.